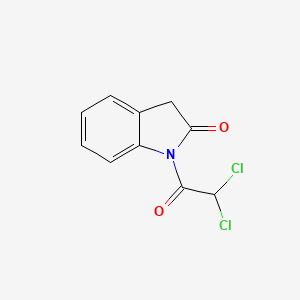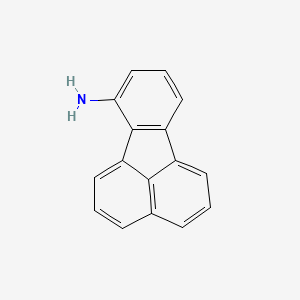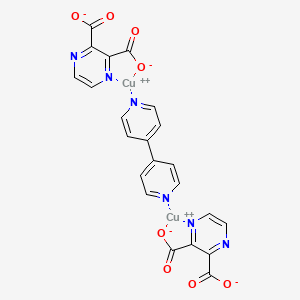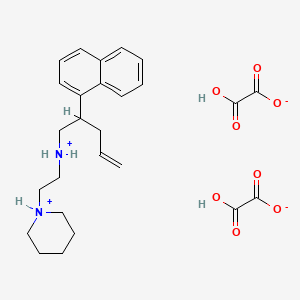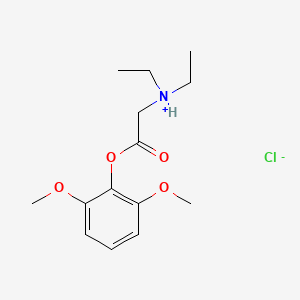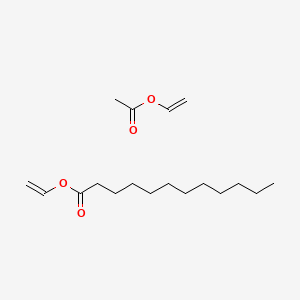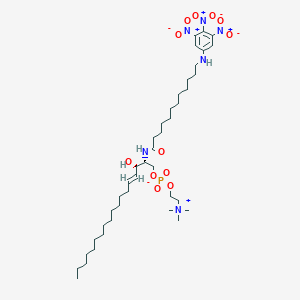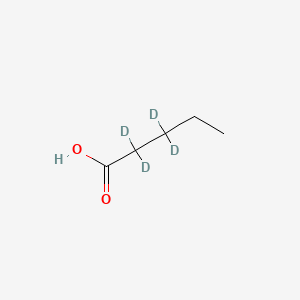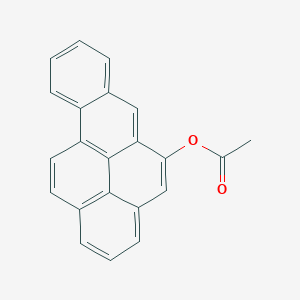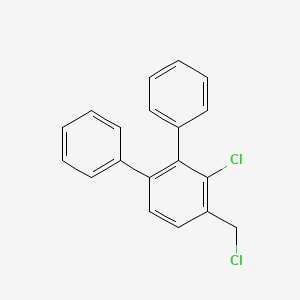![molecular formula C17H27N3O2 B13745683 Tert-butyl 2-amino-1-[(4-aminophenyl)methyl]piperidine-4-carboxylate CAS No. 323578-56-9](/img/structure/B13745683.png)
Tert-butyl 2-amino-1-[(4-aminophenyl)methyl]piperidine-4-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Tert-butyl 2-amino-1-[(4-aminophenyl)methyl]piperidine-4-carboxylate is a chemical compound with significant applications in various fields, including medicinal chemistry and synthetic organic chemistry. This compound is known for its role as a precursor in the synthesis of more complex molecules and its utility in the development of pharmaceuticals.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl 2-amino-1-[(4-aminophenyl)methyl]piperidine-4-carboxylate typically involves the reaction of tert-butyl 4-(4-aminophenyl)piperidine-1-carboxylate with appropriate reagents under controlled conditions. One common method includes the use of tert-butyl 4-(4-(aminomethyl)phenyl)piperidine-1-carboxylate as a semi-flexible linker in the development of PROTACs (proteolysis-targeting chimeras) for targeted protein degradation .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process often includes steps such as purification and crystallization to obtain the desired product in its pure form.
Análisis De Reacciones Químicas
Types of Reactions
Tert-butyl 2-amino-1-[(4-aminophenyl)methyl]piperidine-4-carboxylate undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents.
Substitution: This reaction involves the replacement of one functional group with another, often using nucleophiles or electrophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium hydroxide. The reaction conditions, such as temperature and solvent, are optimized to achieve the desired transformation.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or aldehydes, while reduction may produce amines or alcohols.
Aplicaciones Científicas De Investigación
Tert-butyl 2-amino-1-[(4-aminophenyl)methyl]piperidine-4-carboxylate has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of complex organic molecules.
Biology: It serves as a precursor in the development of biologically active compounds.
Medicine: It is involved in the synthesis of pharmaceuticals, particularly in the development of drugs targeting specific proteins.
Industry: It is used in the production of various chemical intermediates and fine chemicals.
Mecanismo De Acción
The mechanism of action of tert-butyl 2-amino-1-[(4-aminophenyl)methyl]piperidine-4-carboxylate involves its interaction with specific molecular targets. In the context of PROTAC development, it acts as a linker that brings the target protein and the E3 ubiquitin ligase into close proximity, facilitating the ubiquitination and subsequent degradation of the target protein .
Comparación Con Compuestos Similares
Similar Compounds
Tert-butyl 4-(4-aminophenyl)piperidine-1-carboxylate: This compound is similar in structure and is used as a precursor in the synthesis of tert-butyl 2-amino-1-[(4-aminophenyl)methyl]piperidine-4-carboxylate.
Tert-butyl 4-[(2-aminophenyl)amino]piperidine-1-carboxylate: Another structurally related compound with similar applications in synthetic chemistry.
Uniqueness
This compound is unique due to its specific functional groups and its role as a semi-flexible linker in PROTAC development. This compound’s ability to facilitate targeted protein degradation sets it apart from other similar compounds .
Propiedades
Número CAS |
323578-56-9 |
|---|---|
Fórmula molecular |
C17H27N3O2 |
Peso molecular |
305.4 g/mol |
Nombre IUPAC |
tert-butyl 2-amino-1-[(4-aminophenyl)methyl]piperidine-4-carboxylate |
InChI |
InChI=1S/C17H27N3O2/c1-17(2,3)22-16(21)13-8-9-20(15(19)10-13)11-12-4-6-14(18)7-5-12/h4-7,13,15H,8-11,18-19H2,1-3H3 |
Clave InChI |
KNQIECLGZYEYSX-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(C)OC(=O)C1CCN(C(C1)N)CC2=CC=C(C=C2)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


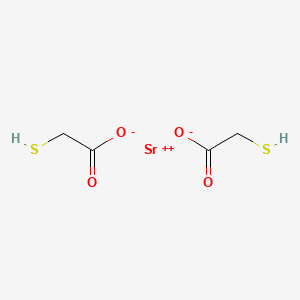

![Acetamide,2-chloro-N-[5,6,7,9-tetrahydro-1,2,3-trimethoxy-10-(methylthio)-9-oxobenzo[A]heptalen-7-YL]-,(S)-](/img/structure/B13745634.png)
